molecular formula C25H27N3O4 B8464467 Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate

Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate

Cat. No. B8464467
M. Wt: 433.5 g/mol
InChI Key: FSUBBXAIDUYTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-[[2-(4-hydroxy-1-piperidyl)quinoline-4-carbonyl]amino]-2,4-dimethyl-benzoate

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C25H27N3O4/c1-15-8-9-18(25(31)32-3)16(2)23(15)27-24(30)20-14-22(28-12-10-17(29)11-13-28)26-21-7-5-4-6-19(20)21/h4-9,14,17,29H,10-13H2,1-3H3,(H,27,30)

InChI Key

FSUBBXAIDUYTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)quinoline-4-carboxamido)-2,4-dimethylbenzoate (1.30 g, 0.00087 mol) in THF (2.0 ml) is added Bu4NF 1.0 M in THF (10.0 ml) at 0° C. The reaction mixture is gradually warmed to ambient temperature. After 14 hours, the reaction mixture is diluted with ice-water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by flash chromatography (silica gel) with ethyl acetate in hexanes to afford the title compound as a yellow solid (0.10 g, 27%). Mass spectrum (m/z): 434.3 (M+1).
Name
methyl 3-(2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)quinoline-4-carboxamido)-2,4-dimethylbenzoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

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